Structure-activity relationship of ZW4864 and its analogs
Structure-activity relationship of ZW4864 and its analogs
An In-depth Technical Guide to the Structure-Activity Relationship of ZW4864 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the progression of numerous cancers. A key protein-protein interaction (PPI) in this cascade is the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcription of oncogenic target genes. ZW4864 has emerged as a promising, orally bioavailable small-molecule inhibitor that selectively disrupts the β-catenin/BCL9 PPI. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ZW4864 and its analogs, detailing the key chemical features that govern its inhibitory activity. We present quantitative data from biochemical and cellular assays, outline the experimental protocols used for their evaluation, and visualize the underlying biological and experimental frameworks.
Introduction: Targeting the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, often through mutations in components like APC or β-catenin itself, leads to the accumulation of nuclear β-catenin. This accumulated β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, including BCL9, to drive the expression of genes involved in cell proliferation, survival, and metastasis.[1][2]
The interaction between β-catenin and BCL9 is a critical node for oncogenic signaling, making it an attractive target for therapeutic intervention.[1][2] ZW4864 is a small molecule designed to specifically inhibit this PPI, thereby suppressing Wnt/β-catenin-dependent cancer cell growth.[3] This document explores the SAR of ZW4864, providing insights for the rational design of next-generation β-catenin/BCL9 inhibitors.
Mechanism of Action of ZW4864
ZW4864 directly binds to β-catenin and selectively disrupts its interaction with BCL9. This inhibitory action spares the interaction between β-catenin and E-cadherin, which is crucial for normal cell adhesion. The disruption of the β-catenin/BCL9 complex prevents the recruitment of other co-activators to the transcriptional machinery, leading to the downregulation of Wnt target genes such as AXIN2 and CCND1 (cyclin D1). Consequently, ZW4864 can induce apoptosis and inhibit the growth and invasiveness of cancer cells with hyperactive Wnt/β-catenin signaling.
Structure-Activity Relationship of ZW4864 and its Analogs
The development of ZW4864 and its analogs has revealed several key structural features that are critical for its inhibitory activity against the β-catenin/BCL9 PPI.
Core Scaffold and Key Moieties
The chemical structure of ZW4864 features a central piperidine ring, a 1H-pyrazol group, and a piperazine moiety. SAR studies have demonstrated that modifications to these groups can significantly impact the compound's potency.
Quantitative SAR Data
The inhibitory activities of ZW4864 and its analogs have been quantified using biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibition of β-catenin/BCL9 PPI by ZW4864 and Analogs
| Compound | Modification | Ki (μM) vs. β-catenin/BCL9 PPI | IC50 (μM) vs. β-catenin/BCL9 PPI | Reference |
| ZW4864 | - | 0.76 | 0.87 | |
| Analog 7 | Isopropyl instead of 1H-pyrazol | 2.66 | - | |
| Analog 17 | Indazole instead of 1H-pyrazol | 8.0 | - | |
| Analog 18 | 7-azaindole instead of 1H-pyrazol | 0.85 | - | |
| Analog 16 (enantiomer of ZW4864) | R-enantiomer | 32 | - | |
| Analog 19 | Morpholine instead of piperazine | 32 | - | |
| Analog 20 | Piperidine instead of piperazine | 43 | - | |
| Analog 21 | N-ethyl substituent | - | - | |
| Analog 22 | N-ethoxyethyl substituent | - | - | |
| Compound 21 | 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide derivative | 2.7 | - |
Table 2: Cellular Activity of ZW4864 and Analogs in TOPFlash Luciferase Reporter Assays
| Compound | Cell Line | Condition | IC50 (μM) | Reference |
| ZW4864 | HEK293 | β-catenin expressing | 11 | |
| ZW4864 | SW480 | - | 7.0 | |
| ZW4864 | MDA-MB-468 | Wnt3a-activated | 6.3 | |
| Compound 21 | SW480 | - | ~10 |
Key SAR Insights
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The 1H-Pyrazol Group: This moiety is crucial for potent inhibition. Replacing it with an isopropyl group (Analog 7) or an indazole (Analog 17) leads to a significant loss of activity. However, a 7-azaindole (Analog 18) maintains comparable potency to ZW4864.
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Stereochemistry: The stereochemistry of the central piperidine ring is critical. The enantiomer of ZW4864 (Analog 16) is substantially less active, indicating a specific stereochemical requirement for binding to β-catenin.
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The Piperazine Moiety: This group is essential for activity. Replacing it with a morpholine (Analog 19) or a piperidine (Analog 20) results in a dramatic decrease in inhibitory potency. The positive charge on the piperazine is thought to be important for the interaction.
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N-Alkyl Substituents: Linear N-alkyl substituents, such as an N-ethyl group (Analog 21) or an N-ethoxyethyl group (Analog 22), on the piperazine moiety can maintain low micromolar inhibitory affinities.
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Further Optimization: Derivatives such as Compound 21, which features a 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide scaffold, have shown improved cellular activity compared to ZW4864.
Experimental Protocols
The evaluation of ZW4864 and its analogs relies on a suite of biochemical and cell-based assays. Below are the methodologies for the key experiments cited.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to quantify the disruption of the β-catenin/BCL9 PPI in a high-throughput format.
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Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. This proximity generates a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
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Methodology:
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Reactions are typically performed in a 384-well plate in an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).
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His-tagged full-length β-catenin is mixed with a biotinylated BCL9 peptide.
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The test compound (e.g., ZW4864 or an analog) is added at various concentrations.
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Nickel chelate acceptor beads (binding to His-tagged β-catenin) and streptavidin-coated donor beads (binding to biotinylated BCL9) are added.
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The plate is incubated in the dark to allow for binding and signal generation.
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The signal is read on a plate reader capable of detecting AlphaScreen signals.
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IC50 values are calculated from the dose-response curves.
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TOPFlash/FOPFlash Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
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Principle: The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase gene. High Wnt signaling leads to high luciferase expression. The FOPFlash reporter has mutated TCF/LEF sites and serves as a negative control. The ratio of TOPFlash to FOPFlash activity indicates specific Wnt pathway activation.
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Methodology:
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Cancer cell lines with active Wnt signaling (e.g., SW480) or cells engineered to express β-catenin (e.g., HEK293) are used.
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Cells are co-transfected with the TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase plasmid (as a transfection control).
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Cells are treated with various concentrations of the test compound.
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After an incubation period (e.g., 24-48 hours), cells are lysed.
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Firefly (from TOP/FOPFlash) and Renilla luciferase activities are measured using a luminometer.
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The firefly luciferase signal is normalized to the Renilla luciferase signal.
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IC50 values are determined from the dose-response curves of normalized TOPFlash activity.
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Surface Plasmon Resonance (SPR)
SPR is used as an orthogonal biophysical assay to confirm the binding and competitive inhibition of the β-catenin/BCL9 PPI.
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Principle: SPR measures the binding of an analyte (e.g., β-catenin) to a ligand (e.g., BCL9 peptide) immobilized on a sensor chip. The binding causes a change in the refractive index at the sensor surface, which is detected in real-time. A competitive assay format is used to assess inhibitors.
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Methodology:
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A BCL9 peptide is immobilized on a sensor chip.
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β-catenin is injected over the surface to confirm binding.
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For competitive inhibition, β-catenin is pre-incubated with various concentrations of the test compound before being injected over the BCL9-coated surface.
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The reduction in the binding signal of β-catenin in the presence of the inhibitor is measured.
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IC50 values can be derived from the inhibition data.
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Pharmacokinetics and In Vivo Efficacy
ZW4864 has demonstrated favorable pharmacokinetic properties. In mice, it exhibits an oral bioavailability of 83%. Oral administration of ZW4864 has been shown to suppress the expression of β-catenin target genes in patient-derived xenograft models.
Conclusion and Future Directions
ZW4864 is a valuable chemical probe for studying β-catenin biology and a promising lead compound for the development of new cancer therapeutics. The SAR studies have elucidated the key structural requirements for inhibiting the β-catenin/BCL9 PPI. Future efforts will likely focus on optimizing the potency and drug-like properties of ZW4864 analogs to enhance their therapeutic potential. The development of more potent and selective inhibitors, guided by the SAR insights presented here, holds the promise of a novel therapeutic strategy for Wnt-driven cancers.
References
- 1. New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
